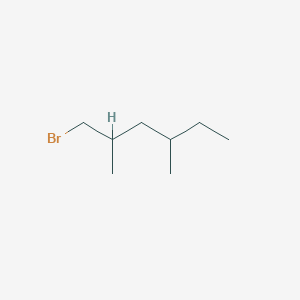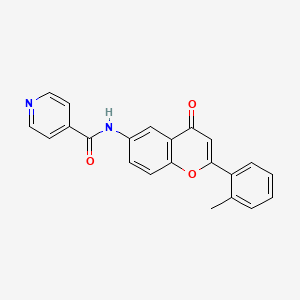
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, specifically in the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Transformations
- A study on the Production of a Key Chiral Intermediate of Betahistine showcases the stereoselective reduction of related compounds to produce chiral intermediates, highlighting the significance of microbial cells in biotransformation reactions, which could be applicable to similar compounds for pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
- Research on the Synthesis of Novel Fused Chromone–Pyrimidine Hybrids involves ANRORC rearrangement, a method that could be adapted for creating derivatives of the subject compound for potential enhanced biological activity or as intermediates in organic synthesis (Sambaiah et al., 2017).
Biological Applications and Evaluations
- Antidepressant and Nootropic Agents: A study synthesizing and evaluating Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showcases the potential CNS activity of such compounds, suggesting the research interest in azetidinone derivatives for developing CNS-active agents (Thomas et al., 2016).
- Anticancer and Antimicrobial Agents: The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines highlight the quest for novel biologically potent compounds, indicating that derivatives of (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone might be explored for similar biological activities (Katariya, Vennapu, & Shah, 2021).
Structural and Molecular Characterization
- The Crystal and Molecular Structure Analysis of a closely related compound underscores the importance of structural elucidation in understanding compound properties and guiding the synthesis of novel derivatives with potential application in material science or pharmaceutical research (Lakshminarayana et al., 2009).
properties
IUPAC Name |
(2-chlorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-14-6-2-1-5-13(14)15(19)18-9-12(10-18)20-11-4-3-7-17-8-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVYXEZUFRVDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)

![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)
![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)




![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)



